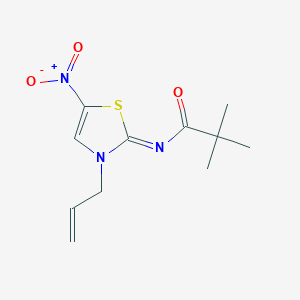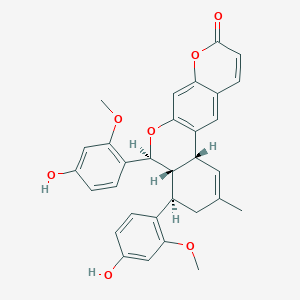![molecular formula C23H24N2O7 B10852438 (Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oximidine I is a natural product belonging to the class of macrolactones. It was first isolated from marine-derived bacteria and has garnered significant interest due to its potent biological activities, particularly its anticancer properties. The structural complexity of Oximidine I, characterized by a large macrocyclic ring, makes it a fascinating subject for synthetic chemists and pharmacologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Oximidine I involves multiple steps, including macrocyclization and stereoselective reactions. One of the key steps in its synthesis is the ring-closing metathesis, which forms the macrocyclic core of the molecule. This reaction typically employs ruthenium-based catalysts under inert atmosphere conditions .
Industrial Production Methods: Industrial production of Oximidine I is challenging due to its complex structure. advances in biotechnology have enabled the production of Oximidine I through microbial fermentation. Genetic engineering of marine bacteria to overproduce the compound has been explored, providing a more sustainable and scalable method of production .
Chemical Reactions Analysis
Types of Reactions: Oximidine I undergoes various chemical reactions, including:
Oxidation: Oximidine I can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the macrocyclic ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Oximidine I with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Oximidine I has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Oximidine I is used to investigate the biological pathways and molecular targets involved in its anticancer activity.
Medicine: Due to its potent anticancer properties, Oximidine I is being explored as a potential therapeutic agent for various cancers.
Mechanism of Action
Oximidine I exerts its effects primarily through the inhibition of vacuolar-type ATPases (V-ATPases), which are essential for maintaining the acidic environment within cellular organelles. By inhibiting these proton pumps, Oximidine I disrupts cellular homeostasis, leading to cell death. This mechanism is particularly effective against cancer cells, which rely heavily on V-ATPases for their survival and proliferation .
Comparison with Similar Compounds
Bafilomycin: Another macrolactone that inhibits V-ATPases but differs in its structural framework.
Concanamycin: Similar to Bafilomycin, it also targets V-ATPases but has a distinct chemical structure.
Archazolid: A newer V-ATPase inhibitor with a different macrolactone ring structure.
Uniqueness of Oximidine I: Oximidine I stands out due to its unique macrocyclic structure and the presence of multiple stereocenters, which contribute to its potent and selective biological activity. Its ability to inhibit V-ATPases with high specificity makes it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C23H24N2O7 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide |
InChI |
InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14+/t17-,18+,21+,22+/m0/s1 |
InChI Key |
MJQHXIHJXNEHLK-JBBSLVJDSA-N |
Isomeric SMILES |
CO/N=C/C=C\C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O |
Canonical SMILES |
CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


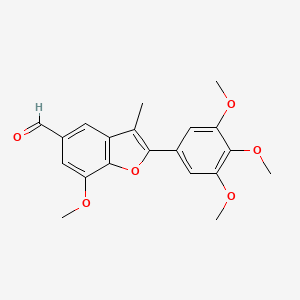
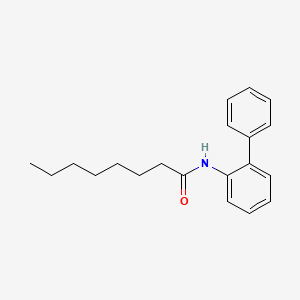
![5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine](/img/structure/B10852377.png)

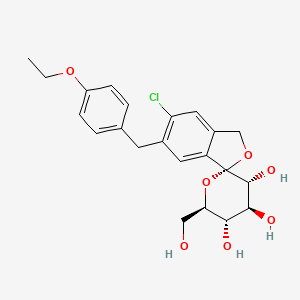
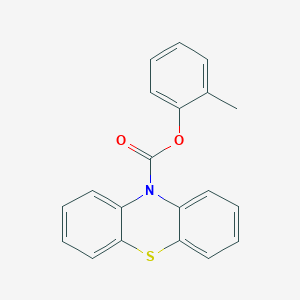
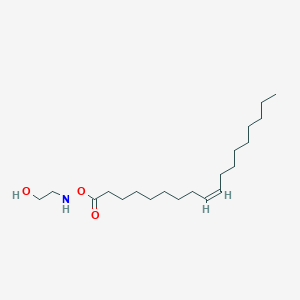
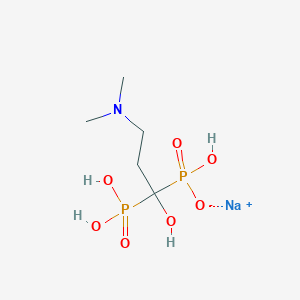
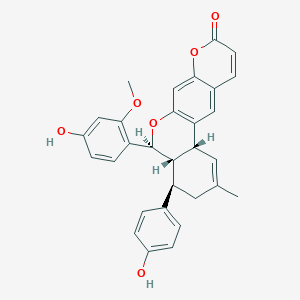
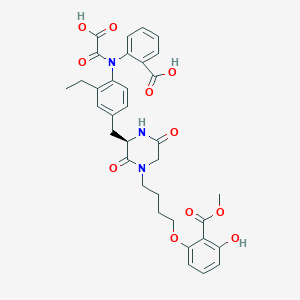

![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)
